molecular formula C17H13BrN2OS B11345005 2-bromo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

2-bromo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11345005
M. Wt: 373.3 g/mol
InChI Key: SEGLHAXDKDEXIJ-UHFFFAOYSA-N
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Description

2-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position of the benzamide ring, a pyridin-2-yl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Coupling Reaction: The pyridin-2-yl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-2-ylboronic acid and a palladium catalyst.

    Thioether Formation: The thiophen-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using thiophen-2-ylmethanol and a suitable leaving group like a halide.

Industrial Production Methods

Industrial production of 2-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate can be used under mild to moderate conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Organic Synthesis:

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridin-2-yl and thiophen-2-ylmethyl groups can enhance binding affinity and specificity through π-π interactions, hydrogen bonding, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the thiophen-2-ylmethyl group, which may affect its binding properties and reactivity.

    N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE:

Uniqueness

2-BROMO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both the bromine atom and the thiophen-2-ylmethyl group. This combination of functional groups provides a distinct set of chemical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H13BrN2OS

Molecular Weight

373.3 g/mol

IUPAC Name

2-bromo-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C17H13BrN2OS/c18-15-8-2-1-7-14(15)17(21)20(12-13-6-5-11-22-13)16-9-3-4-10-19-16/h1-11H,12H2

InChI Key

SEGLHAXDKDEXIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3)Br

Origin of Product

United States

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